
2-Chloro-1-(naphthalen-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11ClO It is a chlorinated derivative of naphthalene, featuring a hydroxyl group and a chlorine atom attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the chlorination of 1-(naphthalen-1-yl)ethan-1-ol. One common method is the reaction of 1-(naphthalen-1-yl)ethan-1-ol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can lead to the formation of 1-(naphthalen-1-yl)ethan-1-ol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOH, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Naphthalen-1-yl ethanone.
Reduction: 1-(Naphthalen-1-yl)ethan-1-ol.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-(naphthalen-1-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(Naphthalen-2-yl)ethan-1-ol: Similar structure but with the hydroxyl group attached to the second position of the naphthalene ring.
2-(Naphthalen-1-yl)ethanol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.
Uniqueness: 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer specific reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H11ClO |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
2-chloro-1-naphthalen-1-ylethanol |
InChI |
InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2 |
InChI Key |
MUYMUPWUEDFMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


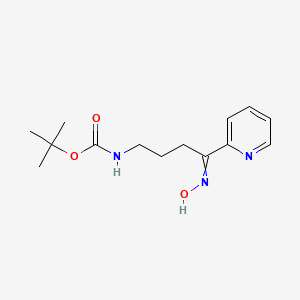
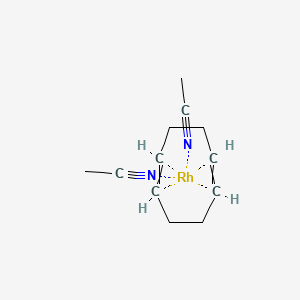
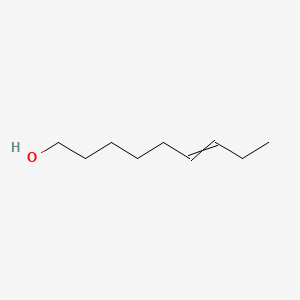



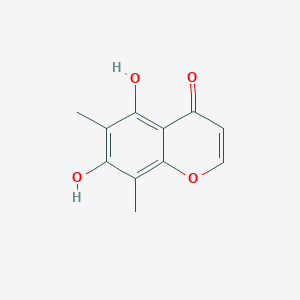
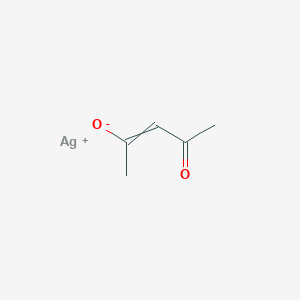
![Methyl [6-cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B12442072.png)
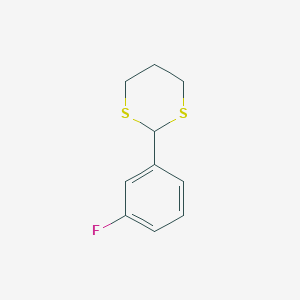

![Bis{2-oxa-7-azaspiro[3.5]nonan-1-YL} oxalate](/img/structure/B12442087.png)
![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
![2-[(Pyridin-2-yl)methoxy]propanoic acid hydrochloride](/img/structure/B12442113.png)
